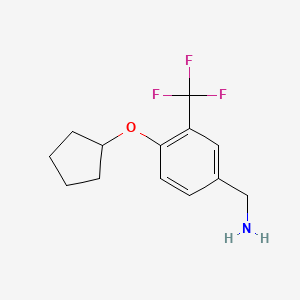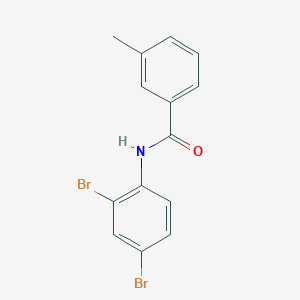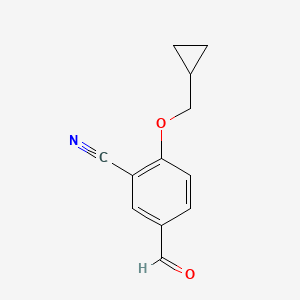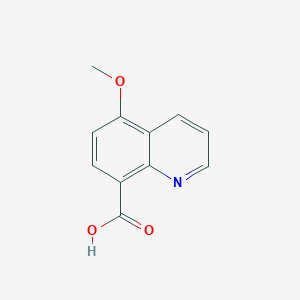
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid is a synthetic organic compound that features a benzoic acid core substituted with a methoxy group and a difluoropyrrolidinylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The difluoropyrrolidine ring can be synthesized by reacting a suitable precursor with a fluorinating agent under controlled conditions.
Attachment to the Benzoic Acid Core: The difluoropyrrolidine moiety is then attached to the benzoic acid core through a nucleophilic substitution reaction. This step often requires the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety may enhance binding affinity or selectivity, while the methoxy group can influence the compound’s solubility and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-2-methoxybenzoic acid
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-ethoxybenzoic acid
- 4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzamide
Uniqueness
4-((3,3-Difluoropyrrolidin-1-yl)methyl)-3-methoxybenzoic acid is unique due to the specific positioning of the methoxy group and the difluoropyrrolidine moiety. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H15F2NO3 |
|---|---|
Peso molecular |
271.26 g/mol |
Nombre IUPAC |
4-[(3,3-difluoropyrrolidin-1-yl)methyl]-3-methoxybenzoic acid |
InChI |
InChI=1S/C13H15F2NO3/c1-19-11-6-9(12(17)18)2-3-10(11)7-16-5-4-13(14,15)8-16/h2-3,6H,4-5,7-8H2,1H3,(H,17,18) |
Clave InChI |
CKBDIXISONGGKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)CN2CCC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Pyrimidinamine, 4-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12088232.png)
![3-[3-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminobutanoic acid](/img/structure/B12088242.png)
![[7-[[1-[1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yloxy]-4-methyl-1-oxopentan-2-yl]carbamoyl]-8-hydroxyhenicosan-10-yl] 2-formamido-4-methylpentanoate](/img/structure/B12088250.png)






